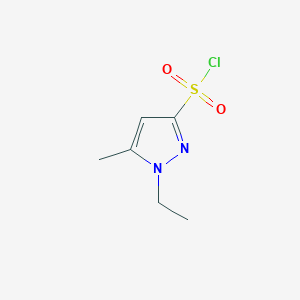
4-(3,4-Dichlorophenyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Biological Activity
4-(3,4-Dichlorophenyl)-1,3-thiazole and its derivatives have been synthesized through various reactions, exhibiting diverse biological activities. For instance, compounds incorporating 4-(3,4-Dichlorophenyl)-1,3-thiazole have shown significant cytotoxicity against certain cell lines and moderate to good anti-bacterial and anti-fungal activities. This highlights their potential in pharmaceutical applications, especially in developing treatments for infections and cancer (Chidananda et al., 2014).
Corrosion Inhibition
The derivatives of 4-(3,4-Dichlorophenyl)-1,3-thiazole have been studied for their corrosion inhibition properties. Quantum chemical parameters and molecular dynamics simulations have been used to predict the efficiency of these compounds in protecting metals like iron from corrosion. This has implications in industries where metal preservation is crucial, such as in oil-well tubular steel in hydrochloric acid solutions (Kaya et al., 2016).
Structural and Spectroscopic Analysis
Thorough structural and spectroscopic analyses have been conducted on 4-(3,4-Dichlorophenyl)-1,3-thiazole derivatives. Techniques such as X-ray crystallography, Hirshfeld surface analysis, and various spectral methods have been employed to determine the molecular structure and properties of these compounds. Such detailed studies aid in understanding the chemical nature and potential applications of these compounds in various scientific fields (Gayathri et al., 2017).
Dyeing Properties and Textile Applications
Some derivatives of 4-(3,4-Dichlorophenyl)-1,3-thiazole have been synthesized and used as monoazo disperse dyes. Their performance on polyester fiber has been assessed, showcasing properties like fair to very good light fastness and excellent washing and rubbing fastness. This indicates the potential of these compounds in the textile industry for dyeing purposes, providing vibrant colors and durability to fabrics (Patel et al., 2014).
Drug Transport and Stability
Research has been conducted on creating novel systems for drug transport using 4-(3,4-Dichlorophenyl)-1,3-thiazole derivatives. For instance, a study on gold nanoparticles stabilized with β-cyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex highlighted a potential system to improve the delivery of drugs in therapy. This approach aims to enhance the solubility and stability of drugs, making them more effective and easier to administer (Asela et al., 2017).
properties
IUPAC Name |
4-(3,4-dichlorophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NS/c10-7-2-1-6(3-8(7)11)9-4-13-5-12-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKWPMDQMCLYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2564993.png)
![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2564995.png)
![2-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-4-fluorobenzenecarboxamide](/img/structure/B2564996.png)
![3-Methyl-6-(2-pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2564997.png)

![1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2565001.png)
![5-cyclopropyl-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2565003.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methoxybenzamide hydrochloride](/img/structure/B2565004.png)
